Interphotoreceptor Retinoid Binding Protein Fragment (IRBP) (TFA)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

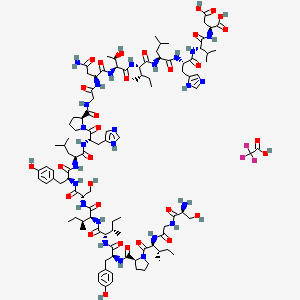

Interphotoreceptor Retinoid Binding Protein Fragment (IRBP) (TFA) is a lipophilic glycoprotein specifically secreted by photoreceptors. It is enriched in the interphotoreceptor matrix and recycled by the retinal pigment epithelium. This protein is essential for the vision of all vertebrates as it facilitates the transfer of retinoids in the visual cycle and helps transport lipids between the retinal pigment epithelium and photoreceptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Interphotoreceptor Retinoid Binding Protein Fragment involves the extraction of soluble proteins from the interphotoreceptor matrix, typically from bovine sources. The protein is then purified through a series of chromatographic techniques to isolate the desired fragment .

Industrial Production Methods: large-scale production would likely involve recombinant DNA technology to express the protein in suitable host cells, followed by purification processes to obtain the fragment in sufficient quantities .

Chemical Reactions Analysis

Types of Reactions: Interphotoreceptor Retinoid Binding Protein Fragment undergoes various biochemical reactions, including:

Binding Reactions: It binds to retinoids such as 11-cis retinal, all-trans retinol, and retinoic acid.

Transport Reactions: It facilitates the transport of retinoids between the retinal pigment epithelium and photoreceptors.

Common Reagents and Conditions: The binding and transport reactions typically occur under physiological conditions within the interphotoreceptor matrix. Common reagents involved in these reactions include retinoids and fatty acids .

Major Products: The major products of these reactions are the stabilized retinoid-protein complexes that are essential for the visual cycle .

Scientific Research Applications

Interphotoreceptor Retinoid Binding Protein Fragment has several scientific research applications, including:

Vision Research: It is crucial for studying the visual cycle and understanding retinal health and diseases.

Retinal Disease Therapy: Research is exploring the therapeutic potential of targeting this protein to prevent or treat photoreceptor degeneration in retinal diseases.

Biochemical Studies: It is used to study the transport and stabilization of retinoids and lipids in the retina.

Mechanism of Action

The mechanism of action of Interphotoreceptor Retinoid Binding Protein Fragment involves its role as a chaperone protein for retinoids. It binds to retinoids and facilitates their transport between the retinal pigment epithelium and photoreceptors. This process is essential for the regeneration of rhodopsin in the visual cycle. The protein also has thiol-dependent antioxidant activity, which helps maintain the redox balance in the retina .

Comparison with Similar Compounds

Retinol Binding Protein 3 (RBP3):

Cellular Retinoid Binding Proteins (CRBP): These proteins bind retinoids within cells and are involved in intracellular transport and metabolism of retinoids.

Uniqueness: Interphotoreceptor Retinoid Binding Protein Fragment is unique in its specific role in the interphotoreceptor matrix and its ability to facilitate the transfer of retinoids in the visual cycle. Its thiol-dependent antioxidant activity also distinguishes it from other retinoid-binding proteins .

Properties

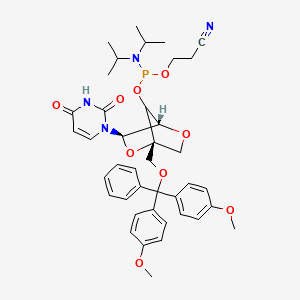

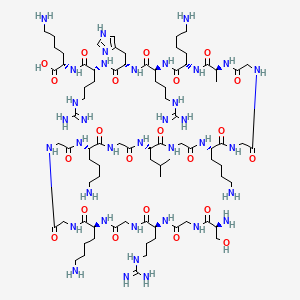

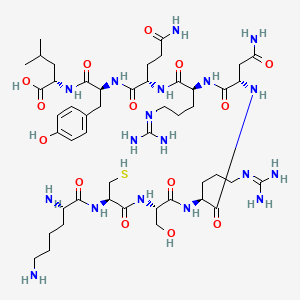

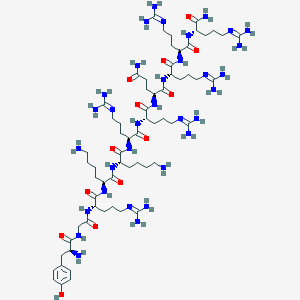

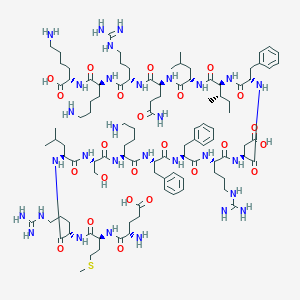

Molecular Formula |

C105H158F3N25O31 |

|---|---|

Molecular Weight |

2323.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C103H157N25O29.C2HF3O2/c1-16-53(11)81(97(150)117-66(35-51(7)8)87(140)115-69(38-60-42-106-48-110-60)91(144)122-80(52(9)10)96(149)119-72(103(156)157)41-79(137)138)125-100(153)85(57(15)131)126-92(145)70(40-76(105)134)112-77(135)44-109-94(147)74-22-20-32-127(74)101(154)71(39-61-43-107-49-111-61)118-88(141)65(34-50(5)6)113-89(142)67(36-58-24-28-62(132)29-25-58)114-93(146)73(47-130)120-98(151)82(54(12)17-2)124-99(152)83(55(13)18-3)123-90(143)68(37-59-26-30-63(133)31-27-59)116-95(148)75-23-21-33-128(75)102(155)84(56(14)19-4)121-78(136)45-108-86(139)64(104)46-129;3-2(4,5)1(6)7/h24-31,42-43,48-57,64-75,80-85,129-133H,16-23,32-41,44-47,104H2,1-15H3,(H2,105,134)(H,106,110)(H,107,111)(H,108,139)(H,109,147)(H,112,135)(H,113,142)(H,114,146)(H,115,140)(H,116,148)(H,117,150)(H,118,141)(H,119,149)(H,120,151)(H,121,136)(H,122,144)(H,123,143)(H,124,152)(H,125,153)(H,126,145)(H,137,138)(H,156,157);(H,6,7)/t53-,54-,55-,56-,57+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,80-,81-,82-,83-,84-,85-;/m0./s1 |

InChI Key |

VHYABJNNEMNOPK-FBLGAQJBSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@@H]6CCCN6C(=O)[C@H]([C@@H](C)CC)NC(=O)CNC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CC4=CN=CN4)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C6CCCN6C(=O)C(C(C)CC)NC(=O)CNC(=O)C(CO)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-propyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B10857594.png)

![6-[[4-Carboxy-8a-[3-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10857606.png)

![(2S,3S,4S,5R,6R)-6-[[(2S,3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-carboxy-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10857623.png)